![molecular formula C19H10F12N2O2 B2597136 N,N'-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide CAS No. 193408-60-5](/img/structure/B2597136.png)
N,N'-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide
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Overview
Description
“N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea” is a type of (thio)urea derivative that has been used as an organocatalyst in organic chemistry . It was developed by Schreiner’s group and is often referred to as "Schreiner’s thiourea" .
Synthesis Analysis
The synthesis of (thio)urea derivatives, including “N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea”, has been a key area of research in organic chemistry . The compound is used extensively in promoting organic transformations .
Molecular Structure Analysis
The molecular structure of “N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea” includes a 3,5-bis(trifluoromethyl)phenyl motif, which is used ubiquitously in H-bond catalysts .
Chemical Reactions Analysis
“N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea” is known for its ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Physical And Chemical Properties Analysis
The empirical formula of a similar compound, “N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8a,9S)-6’-methoxy-9-cinchonanyl]thiourea”, is C29H28F6N4OS, and its molecular weight is 594.61 .
Scientific Research Applications
Photophysical Properties and Applications in Photonic Materials
Studies have explored the photophysical properties of compounds structurally related or analogous to N,N'-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide, particularly in the context of luminescent materials. For example, the reaction of Ln(III) with tetrakis(diketone) ligand H4L, which shares a similar complex structural motif with the compound of interest, has been shown to result in new podates displaying bright red luminescence upon irradiation. These findings suggest potential applications in photonic materials and light-emitting devices (Biju et al., 2014).
Contributions to Dental Materials
Research into the properties of dental resin composites has highlighted the role of 1,2-diketones, which share functional group similarities with this compound. The photopolymerization efficiency and physical properties enhancement of dental resin composites suggest that compounds with related structures could offer valuable contributions to developing dental materials with improved characteristics (Sun & Chae, 2000).
Polymer Chemistry and Material Science
The synthesis and characterization of fluorinated polyimides involving multifluorinated aromatic diamines have shown significant results in creating materials with low dielectric constants, high optical transparency, and excellent thermal stability. Such research underscores the importance of fluorinated compounds in developing advanced materials for electronics and optics. Although this compound is not directly referenced, the use of similar fluorinated structures in these studies indicates the potential for its application in material science and polymer chemistry (Tao et al., 2009).
Mechanism of Action
- Schreiner’s thiourea primarily interacts with substrates by activating them. It achieves this through explicit double hydrogen bonding, which allows it to stabilize partially developing negative charges (such as oxyanions) during transition states .
Target of Action
Mode of Action
Future Directions
The use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly over the last decade . “N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea” has played a very important role in the development of H-bond organocatalysts and is expected to continue to be a key area of research .
properties
IUPAC Name |
N,N'-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F12N2O2/c20-16(21,22)8-1-9(17(23,24)25)4-12(3-8)32-14(34)7-15(35)33-13-5-10(18(26,27)28)2-11(6-13)19(29,30)31/h1-6H,7H2,(H,32,34)(H,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBOVHMONSNRAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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